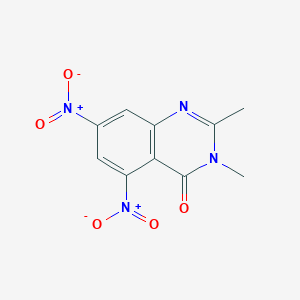![molecular formula C13H12N6 B4333493 N-[(PYRIDIN-4-YL)METHYL]-2-(1H-1,2,3,4-TETRAZOL-5-YL)ANILINE](/img/structure/B4333493.png)
N-[(PYRIDIN-4-YL)METHYL]-2-(1H-1,2,3,4-TETRAZOL-5-YL)ANILINE
Overview
Description
N-[(PYRIDIN-4-YL)METHYL]-2-(1H-1,2,3,4-TETRAZOL-5-YL)ANILINE is a compound that features a pyridine ring and a tetrazole ring connected through a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(PYRIDIN-4-YL)METHYL]-2-(1H-1,2,3,4-TETRAZOL-5-YL)ANILINE typically involves multi-step reactions. One common method involves the trityl deprotection of an azido-Ugi 4-component reaction product under acidic conditions to yield the intermediate pyridin-2-yl(1H-tetrazol-5-yl)methanamine as an HCl salt. This intermediate is then N-acylated using commercial anhydrides or acid chlorides in dichloromethane (DCM) and triethylamine (NEt) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(PYRIDIN-4-YL)METHYL]-2-(1H-1,2,3,4-TETRAZOL-5-YL)ANILINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[(PYRIDIN-4-YL)METHYL]-2-(1H-1,2,3,4-TETRAZOL-5-YL)ANILINE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates.
Biology
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties, including antibacterial, antifungal, and anti-inflammatory activities .
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[(PYRIDIN-4-YL)METHYL]-2-(1H-1,2,3,4-TETRAZOL-5-YL)ANILINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(pyridin-4-yl)-1H-tetrazol-5-amine
- 3-(Pyridin-4-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine
- 4-(5-methyl-1H-tetrazol-1-yl)aniline
- 1-Methyl-3-pyridin-3-yl-1H-pyrazol-5-amine
Uniqueness
N-[(PYRIDIN-4-YL)METHYL]-2-(1H-1,2,3,4-TETRAZOL-5-YL)ANILINE is unique due to its specific combination of a pyridine ring and a tetrazole ring connected through a phenyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
N-(pyridin-4-ylmethyl)-2-(2H-tetrazol-5-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6/c1-2-4-12(11(3-1)13-16-18-19-17-13)15-9-10-5-7-14-8-6-10/h1-8,15H,9H2,(H,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UODUTSYAYHHIHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNN=N2)NCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[5-(4-nitro-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]amine](/img/structure/B4333410.png)

![3-(5-ethyl-4-hydroxy-4,5-dimethyl-2-oxo-1,3-oxazolidin-3-yl)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4333417.png)
![3-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4333422.png)
![3-{4-HYDROXY-4-METHYL-2-OXO-1-OXA-3-AZASPIRO[4.5]DECAN-3-YL}-N-[2-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE](/img/structure/B4333423.png)
![4-{3-[(3,4-dimethoxyphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol](/img/structure/B4333429.png)
![4-{4,5-BIS[(3-METHYLPIPERIDINO)METHYL]-1H-1,2,3-TRIAZOL-1-YL}-1,2,5-OXADIAZOL-3-AMINE](/img/structure/B4333440.png)
![2,4-dichloro-5-(dimethylsulfamoyl)-N-[3-(2-fluorophenyl)-2-phenylpropyl]benzamide](/img/structure/B4333457.png)
![ETHYL 4-[2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)BENZAMIDO]-5-METHOXY-1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLATE](/img/structure/B4333462.png)
![ethyl 5-ethyl-4,6-dioxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4333476.png)
![N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-(1H-1,2,3,4-TETRAZOL-5-YL)ANILINE](/img/structure/B4333482.png)
![N-(4-chlorobenzyl)-N-[2-(1H-1,2,3,4-tetraazol-5-yl)phenyl]amine](/img/structure/B4333486.png)
![3-(3-chloro-1,2-oxazol-5-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B4333501.png)
![diethyl 2,2'-(18-oxo-6,7,9,10,17,18,19,20-octahydro-16H-16,20-epiminodibenzo[h,o][1,4,7]trioxacyclohexadecine-17,19-diyl)diacetate](/img/structure/B4333512.png)
